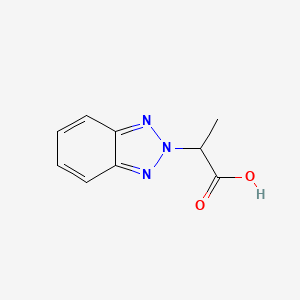

2-Benzotriazol-2-yl-propionic acid

Descripción

Contextualization of Benzotriazoles within Heterocyclic Compound Chemistry

Benzotriazole (B28993) (BTA) is a heterocyclic compound featuring a fused benzene (B151609) and triazole ring system. wikipedia.org This bicyclic structure, with the chemical formula C₆H₄N₃H, provides a unique electronic arrangement that contributes to its stability and reactivity. wikipedia.orgresearchgate.net As a class of organic compounds, heterocyclic compounds are of immense importance, forming the largest families in organic chemistry and finding wide-ranging applications, particularly in medicinal chemistry. ijpsr.com

Benzotriazoles are synthesized through methods like the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) and acetic acid. wikipedia.orgyoutube.com They can exist in tautomeric forms, with the 1H- and 2H-isomers being in rapid equilibrium in solution. acs.org This versatility makes benzotriazole a valuable synthetic auxiliary, as it can be readily introduced into other molecules and can also function as a good leaving group. nih.govlupinepublishers.com

The benzotriazole nucleus is a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological and pharmacological activities. researchgate.netijpsr.comijcrt.org These include antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties, among others. researchgate.netijpsr.comukaazpublications.com This wide array of activities has made benzotriazole and its derivatives a subject of significant interest within the scientific community. ijpsr.comijpsjournal.com

Significance of Propionic Acid Moieties in Synthetic Organic and Medicinal Chemistry

Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. fiveable.mewikipedia.org It is a short-chain fatty acid that is a colorless, oily liquid with a pungent odor. fiveable.mecreative-proteomics.comnih.gov In synthetic organic chemistry, the propionic acid moiety is a valuable building block. rsc.orgyoutube.com Its carboxyl group (-COOH) imparts acidic properties and allows it to participate in a variety of chemical reactions, such as esterification. fiveable.mecreative-proteomics.com

In medicinal chemistry, the propionic acid moiety is a component of many pharmaceutical compounds. wikipedia.orgpharmacompass.com It can be used as a preservative in food and pharmaceuticals due to its antimicrobial properties. fiveable.mechemicalbook.com Furthermore, derivatives of propionic acid are investigated for various therapeutic applications. rsc.org For instance, α-arylpropionic acids are an important class of pharmaceutically active compounds. rsc.org The metabolism of propionic acid in the body is well-understood, typically beginning with its conversion to propionyl-coenzyme A. wikipedia.org

Overview of Current Research Trajectories for 2-Benzotriazol-2-yl-propionic acid and its Analogues

Current research on this compound and its analogues is multifaceted, exploring their synthesis, chemical properties, and potential applications. The molecular formula for this compound is C₉H₉N₃O₂ and it has a molecular weight of 191.19 g/mol . scbt.comcymitquimica.com

Research into the synthesis of benzotriazole derivatives is ongoing, with a focus on developing efficient and versatile methods. acs.orggoogle.com This includes the synthesis of various substituted benzotriazoles and their subsequent modification to create a library of compounds for further study. nih.govnih.gov

The biological activities of benzotriazole-propionic acid derivatives are a major area of investigation. For example, some 2-(benzotriazol-1/2-yl)propionic acids have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov Modifications to the structure, such as the introduction of different substituents on the benzotriazole ring or alterations to the propionic acid side chain, are explored to understand structure-activity relationships and to optimize for specific biological targets. nih.govnih.gov

Analogues of this compound, such as those with additional functional groups or different substitution patterns, are also being synthesized and studied. nih.govhaz-map.comthegoodscentscompany.comsigmaaldrich.comnih.gov For example, 3-(3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propionic acid and its esters are investigated for their properties as UV absorbers and their potential environmental impact. nih.govhaz-map.comeuropa.euchemycal.com These studies highlight the diverse applications of benzotriazole-derived carboxylic acids, from medicinal chemistry to materials science.

Below is a table summarizing some key compounds related to this area of research:

| Compound Name | CAS Number | Molecular Formula |

| This compound | 4144-69-8 | C₉H₉N₃O₂ guidechem.com |

| 2-Benzotriazol-1-yl-propionic acid | Not Available | C₉H₉N₃O₂ scbt.com |

| 3-(3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propionic acid | 84268-36-0 | C₁₉H₂₁N₃O₃ nih.govsigmaaldrich.com |

| Benzotriazole-5-carboxylic acid | 23814-12-2 | C₇H₅N₃O₂ chemicalbook.com |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) | 25973-55-1 | Not Available nih.gov |

| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | 2170-39-0 | C₁₆H₁₅N₃O sigmaaldrich.com |

| 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | Not Available | Not Available nih.gov |

This introductory overview sets the stage for a more detailed examination of the specific chemical properties, synthesis, reactions, and applications of this compound in the subsequent sections of this article.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzotriazol 2 Yl Propionic Acid and Its Derivatives

Direct Synthetic Routes to 2-Benzotriazol-2-yl-propionic Acid

The direct synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of reaction conditions and substrate scope.

Condensation Reactions with Propanoic Acid Precursors

A primary method for the synthesis of this compound involves the condensation of benzotriazole (B28993) with a suitable propanoic acid derivative. This approach is exemplified by the reaction of benzotriazole with 2-bromopropionic acid or its esters. The reaction is typically carried out in the presence of a base, which facilitates the nucleophilic attack of the benzotriazole nitrogen on the electrophilic carbon of the propanoic acid derivative. The choice of solvent and base can influence the regioselectivity of the reaction, leading to the formation of either N1- or N2-substituted isomers.

Another variation of this method involves the use of α-halopropionates, which, upon reaction with benzotriazole, yield the corresponding ester of this compound. Subsequent hydrolysis of the ester group affords the desired carboxylic acid.

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzotriazole | 2-Bromopropionic acid | 2-Benzotriazol-1-yl-propionic acid and this compound | nih.gov |

| Benzotriazole | 2-Chloropropionyl chloride | N-(2-chloropropionyl)benzotriazole |

Approaches Involving Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the synthesis of benzotriazole derivatives. libretexts.org This strategy typically involves the reaction of an activated aryl halide with a nucleophile. libretexts.org In the context of synthesizing this compound, this could involve the reaction of a di- or tri-nitro-substituted aromatic compound containing a leaving group (such as a halogen) with a propionate (B1217596) nucleophile, followed by reduction of the nitro groups and subsequent diazotization and cyclization.

The efficiency of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. youtube.com The reaction of 2,4-dinitrofluorobenzene with amino acids, a classic example being the Sanger's reagent, illustrates the utility of this approach in forming carbon-nitrogen bonds, a key step in the potential synthesis of amino acid derivatives of benzotriazoles. youtube.com A highly efficient nucleophilic aromatic substitution of ortho-fluoronitrobenzenes with L-3-aminoalanine has been described as a key step in the synthesis of benzotriazole-derived α-amino acids. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Reference |

| ortho-Fluoronitrobenzene | L-3-Aminoalanine derivative | (2S)-2-amino-3-((2-nitrophenyl)amino)propanoic acid derivative | acs.orgnih.gov |

| 2,4-Dinitrochlorobenzene | Amino Acid | N-(2,4-dinitrophenyl)amino acid | youtube.com |

Diazotization and Cyclization Processes in Benzotriazole Formation

The formation of the benzotriazole ring itself is a critical step, often achieved through the diazotization of an ortho-phenylenediamine derivative followed by intramolecular cyclization. researchgate.net To synthesize this compound via this route, one would start with an N-substituted o-phenylenediamine (B120857), where the substituent is the propionic acid moiety.

The process involves treating the N-alkyl-o-phenylenediamine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring. The pH of the reaction medium is a crucial factor, as the diazonium cation is stable only under acidic to moderately basic conditions. This method has been successfully employed for the one-pot synthesis of N1-alkylated benzotriazoles. A polymer-supported nitrite reagent has also been used for a one-pot diazo activation and cyclization process under mild conditions. acs.org

| Starting Material | Key Steps | Product | Reference |

| N-Alkyl-o-phenylenediamine | Diazotization, Intramolecular cyclization | N1-Alkyl benzotriazole | |

| 1,2-Aryldiamine derivative | Diazotization with polymer-supported nitrite, Cyclization | Benzotriazole derivative | acs.org |

Derivatization and Functionalization Strategies

Once the this compound scaffold is obtained, it can be further modified to create a diverse range of derivatives with tailored properties.

N-Alkylation and N-Acylation Techniques for Benzotriazole Scaffolds

The nitrogen atoms of the benzotriazole ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto one of the nitrogen atoms, and the regioselectivity (N1 vs. N2) can be challenging to control, often resulting in a mixture of isomers. rsc.orgresearchgate.net Various methods have been developed to achieve site-selective N-alkylation, including the use of specific catalysts like B(C6F5)3 for N1-alkylation and metalloporphyrins for either N1 or N2-alkylation. rsc.orgacs.org Reactions with alkyl halides in the presence of a base are common, with conditions such as the choice of base and solvent influencing the product distribution. researchgate.net

N-acylation involves the introduction of an acyl group to the benzotriazole nitrogen, typically by reacting benzotriazole with an acyl chloride or a carboxylic acid activated with a coupling agent. thieme-connect.comthieme-connect.comscielo.org.mx N-acylbenzotriazoles are stable, crystalline solids and serve as versatile acylating agents for a wide range of nucleophiles. thieme-connect.comthieme-connect.commdpi.com

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Benzotriazole, Alkyl halide, Base (e.g., [Bmim]OH, K2CO3) | N-Alkylbenzotriazole | researchgate.net |

| Site-selective N1-Alkylation | Benzotriazole, Diazoalkane, B(C6F5)3 | N1-Alkylbenzotriazole | rsc.org |

| N-Acylation | Benzotriazole, Acyl chloride or Carboxylic acid + SOCl2 | N-Acylbenzotriazole | thieme-connect.comscielo.org.mx |

Synthesis of Amino Acid Conjugates and Peptidomimetics

The carboxylic acid functionality of this compound provides a convenient handle for conjugation with amino acids and peptides, leading to the formation of peptidomimetics. These conjugates are of significant interest in medicinal chemistry. The synthesis typically involves the activation of the carboxylic acid group of this compound using standard peptide coupling reagents, followed by reaction with the amino group of an amino acid or peptide.

A study details the synthesis of 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]amino} propionic acid by condensing 1-(5-benzoyl-1H-1,2,3-benzotriazol-1-yl)-2-chloroethanone with alanine. researchgate.net Furthermore, the synthesis of benzotriazole-derived unnatural α-amino acids has been achieved through a multi-step sequence involving nucleophilic aromatic substitution and diazotization/cyclization. acs.orgnih.gov The development of solid-phase synthesis methods for benzothiazolyl amino acids and peptides also highlights the importance of incorporating such heterocyclic scaffolds into peptide structures. mdpi.com N-acyl benzotriazole derivatives have also been utilized in the mechanochemical synthesis of dipeptides and tripeptides. scispace.com

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| 1-(5-benzoyl-1H-1,2,3-benzotriazol-1-yl)-2-chloroethanone | Alanine | Amino acid conjugate | researchgate.net |

| ortho-Fluoronitrobenzene | L-3-Aminoalanine | Benzotriazole-derived α-amino acid | acs.orgnih.gov |

| N-Protected-α-aminoacyl benzotriazole | α-Amino acid derivative | Dipeptide/Tripeptide | scispace.com |

Derivatization via Benzotriazolylacetyl Chloride Intermediates

The synthesis of derivatives of this compound can be achieved through the formation of an acyl chloride intermediate. This reactive intermediate, benzotriazolylacetyl chloride, readily reacts with various nucleophiles to yield a range of derivatives. For instance, N-acylbenzotriazoles are synthesized from the reaction of benzotriazole and thionyl chloride with olefinic fatty acids. nih.gov These N-acylbenzotriazoles serve as stable, crystalline, and chirally stable activated derivatives. researchgate.net They are versatile for creating primary, secondary, and tertiary amides. iris-biotech.de

Key characteristics of benzotriazole-activated carboxylic acids include:

Rapid reactions with amines and other nucleophiles at room temperature. iris-biotech.de

High solubility in organic solvents such as DMF and DCM. iris-biotech.de

Stability in water and resistance to racemization during coupling reactions. iris-biotech.de

Coupling Reactions with Natural and Unnatural α-Amino Acids

A significant application of this compound derivatives is in peptide chemistry, where they are coupled with α-amino acids. N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles, which are stable derivatives, can undergo peptide coupling with unprotected amino acids in aqueous media while maintaining their chirality. researchgate.net This method has been successfully used to synthesize dipeptides and tripeptides in good yields. researchgate.net

The process often involves the use of N-urethane protected α-amino/peptidyl alcohols, which are synthesized by reducing the corresponding N-acylbenzotriazoles. researchgate.net This approach is efficient for producing various peptide conjugates. researchgate.net Furthermore, a new class of heterocycle-containing α-amino acids has been synthesized through a nucleophilic aromatic substitution reaction of 2-fluoronitrobenzenes with a 3-aminoalanine derivative, followed by a one-pot diazo activation and cyclization. acs.org

Halogenation and Cross-Coupling for Side Chain Diversification

The structural diversity of this compound derivatives can be enhanced through halogenation and subsequent cross-coupling reactions. nih.gov Halogenated analogues of the benzotriazole unit serve as key intermediates for introducing a variety of functional groups. nih.gov

Suzuki–Miyaura Cross-Coupling for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and is widely used to introduce aryl substituents onto the benzotriazole scaffold. acs.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated benzotriazole derivative with an aryl boronic acid. acs.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

For example, bromo-substituted benzotriazoles have been shown to be excellent coupling partners with a range of aryl boronic acids, leading to the synthesis of a library of conjugated benzotriazole-based α-amino acids with good to excellent yields (60–91%). acs.org This method allows for the introduction of both electron-rich and electron-deficient aryl groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| Bromo-substituted benzotriazole α-amino acid | Aryl boronic acids | Palladium catalyst | Aryl-substituted benzotriazole α-amino acids | 60-91% | acs.org |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Palladium catalyst | Atropisomeric 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines | - | beilstein-journals.org |

| Benzylic phosphates | Arylboronic acids | Palladium(II) acetate/triphenylphosphine | Diarylmethanes | - | nih.gov |

Advanced and Sustainable Synthetic Protocols

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives.

Development of Solvent-Free Synthetic Methodologies

Solvent-free or "green" synthesis methods offer significant advantages by reducing waste and avoiding the use of hazardous solvents. umich.edu One such approach involves the simple grinding of reactants, such as o-phenylenediamines and organic acids or aldehydes, followed by heating. umich.edu This method has been successfully employed for the one-pot synthesis of benzimidazole (B57391) derivatives with high atom economy. umich.edu

One-Pot Multiphase Reaction Systems for Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency by reducing reaction times, simplifying workup procedures, and minimizing waste. The synthesis of N-acyl-1H-1,2,3-benzotriazoles has been achieved in a one-pot manner by reacting benzotriazole and thionyl chloride with olefinic fatty acids under mild conditions. nih.gov

Photochemical Transformations of Benzotriazole Derivatives

The study of photochemical reactions of benzotriazole derivatives has revealed pathways to various heterocyclic compounds. A significant body of research has focused on the behavior of these compounds under pyrolytic and photolytic conditions, which often involves the elimination of a nitrogen molecule (N₂) to produce a 1,3-diradical intermediate. This highly reactive intermediate can then undergo cyclization or rearrangement to form a variety of products. researchgate.net

Photolysis of 1-Substituted Benzotriazole Arylhydrazones

A notable synthetic application of photochemical transformations is the photolysis of 1-substituted benzotriazole arylhydrazones. Irradiation of these compounds has been shown to yield a diverse range of products, including phenanthridines, benzimidazoles, and other complex heterocyclic systems. researchgate.net This method provides a unique route to compounds that may be challenging to synthesize through traditional thermal reactions.

The process typically involves irradiating a solution of the 1-substituted benzotriazole arylhydrazone with a low-pressure mercury arc lamp (at a wavelength of 254 nm) at room temperature for an extended period, often 24 hours. researchgate.net The specific products formed and their respective yields are highly dependent on the nature of the substituents on the arylhydrazone moiety.

Research has demonstrated that the photolysis of benzotriazol-1-yl-(2-arylhydrazono)-acetic acid ethyl esters leads to the formation of 1-arylamino-1H-benzimidazol-2-carboxylic acid ethyl esters and 1-aryl-1H,9H-benzo researchgate.netcymitquimica.comresearchgate.netnih.govtriazolo[1,2-a]tetrazole-3-carboxylic acid ethyl esters. The proposed mechanism for the formation of the benzimidazole derivatives involves the initial extrusion of N₂ to form a biradical intermediate, which subsequently cyclizes.

The following table summarizes the photoproducts and their yields from the irradiation of various 1-substituted benzotriazole arylhydrazones.

| Starting Material | Photoproduct(s) | Yield (%) | Reference |

| Benzotriazol-1-yl-(2-phenylhydrazono)-acetic acid ethyl ester | 1-Phenylamino-1H-benzimidazol-2-carboxylic acid ethyl ester | 45 | |

| 1-Phenyl-1H,9H-benzo researchgate.netcymitquimica.comresearchgate.netnih.govtriazolo[1,2-a]tetrazole-3-carboxylic acid ethyl ester | 35 | ||

| Benzotriazol-1-yl-(2-p-tolylhydrazono)-acetic acid ethyl ester | 1-p-Tolylamino-1H-benzimidazol-2-carboxylic acid ethyl ester | 48 | |

| 1-p-Tolyl-1H,9H-benzo researchgate.netcymitquimica.comresearchgate.netnih.govtriazolo[1,2-a]tetrazole-3-carboxylic acid ethyl ester | 36 | ||

| N-(Benzotriazol-1-yl-phenylmethylene)-N'-phenylhydrazine | Phenanthridin-6-yl-2-phenyldiazine, Phenanthridin-6(5H)-one, 1-Anilinobenzimidazole, 2-Phenyl-1H-benzimidazole | 15-25 (total) | researchgate.net |

| 2-(Benzotriazol-1-yl)-2-(2-phenylhydrazono)-1-phenylethanone | 2-Benzoylbenzoxazole, Phenanthridin-6(5H)-one | 24-27, 15-17 |

Table 1: Photolysis Products of 1-Substituted Benzotriazole Arylhydrazones

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Benzotriazol-2-yl-propionic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the structural arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzotriazole (B28993) ring typically appear in the downfield region (around 7.0-8.5 ppm). The protons of the propionic acid moiety would also produce characteristic signals. The methine proton (CH) adjacent to the benzotriazole ring and the carboxyl group would likely be a quartet, while the methyl protons (CH₃) would appear as a doublet. The acidic proton of the carboxyl group would be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), the carbons of the benzotriazole ring, the methine carbon, and the methyl carbon of the propionic acid group. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the triazole ring. docbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity within the propionic acid chain and the aromatic ring system. HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzotriazole Aromatic C-H | ~7.5 - 8.2 | ~110 - 145 | Multiplets |

| Propionic Acid -CH | ~5.5 - 6.0 | ~50 - 60 | Quartet |

| Propionic Acid -CH₃ | ~1.7 - 2.0 | ~15 - 20 | Doublet |

| Carboxylic Acid -COOH | ~10 - 13 | ~170 - 180 | Broad Singlet |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The presence of the benzotriazole ring would be indicated by C=C stretching vibrations within the aromatic ring, appearing in the 1450-1600 cm⁻¹ region, and C-H bending vibrations. The N=N stretching of the triazole ring may also be observed.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic/Aliphatic C-H | Stretching | 2850 - 3100 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N=N | Stretching | 1400 - 1450 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the benzotriazole chromophore. Benzotriazole derivatives are well-known UV absorbers. researchgate.net The electronic transitions are typically π → π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. This technique is particularly useful in confirming the presence of the conjugated benzotriazole system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Benzotriazole Ring | π → π* | ~280 - 320 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 191.19 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C9H9N3O2).

Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the loss of the carboxyl group (COOH, 45 Da) and cleavage of the propionic acid side chain.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Identity |

|---|---|---|

| [M]⁺ | 191.07 | Molecular Ion |

| [M-COOH]⁺ | 146.07 | Loss of carboxyl group |

| [C₆H₄N₃]⁺ | 118.04 | Benzotriazole fragment |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C9H9N3O2), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 56.54% |

| Hydrogen | H | 1.01 | 9 | 4.74% |

| Nitrogen | N | 14.01 | 3 | 21.98% |

| Oxygen | O | 16.00 | 2 | 16.74% |

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal important thermal transitions. A sharp endothermic peak would indicate the melting point of the compound, providing information about its purity and crystalline form. Other transitions, such as glass transitions or polymorphic transformations, could also be detected. A study on benzotriazole derivatives showed that such compounds exhibit clear melting endotherms. up.ptresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. The TGA curve for this compound would provide information about its thermal stability and decomposition profile. The onset temperature of decomposition indicates the temperature at which the compound begins to degrade. The TGA curve would show mass loss steps corresponding to the release of volatile fragments during decomposition. For benzotriazole itself, significant weight loss is observed at elevated temperatures, indicating its decomposition. up.pt

Table 6: Summary of Thermal Analysis Data for this compound

| Analysis | Parameter Measured | Information Obtained |

|---|---|---|

| DSC | Heat Flow | Melting Point, Phase Transitions |

| TGA | Mass Change | Thermal Stability, Decomposition Temperature |

Crystallographic Investigations

In such N-1 substituted analogues, the benzotriazole unit is essentially planar. The dihedral angle between the benzene (B151609) and triazole rings is nearly zero, indicating a high degree of coplanarity. researchgate.net The propionic acid side chain, however, is expected to exhibit a significant twist relative to the benzotriazole ring system. In the case of (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate, the pivalate (B1233124) unit's side chain forms a dihedral angle of approximately 69.04° with the benzotriazole unit. researchgate.net This gauche conformation is a common feature in such structures, adopted to minimize steric repulsion between the substituent and the aromatic rings. mdpi.com

The solid-state packing of these molecules is often stabilized by a combination of intermolecular forces, including potential hydrogen bonding involving the carboxylic acid group and weak π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

A hypothetical crystal data table for an N-1 substituted benzotriazolyl propionic acid, based on known derivatives, is presented below.

| Crystal Data | |

| Empirical Formula | C₉H₉N₃O₂ |

| Formula Weight | 191.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8.2 Å, b ≈ 16.7 Å, c ≈ 9.3 Å, β ≈ 98° |

| Volume | ≈ 1250 ų |

| Z | 4 |

| Calculated Density | ≈ 1.24 g/cm³ |

| Key Dihedral Angle (Side Chain vs. BTA ring) | ≈ 60-75° |

Note: The values in this table are estimations based on published data for structurally similar compounds and are intended for illustrative purposes. researchgate.net

The substitution pattern on the benzotriazole ring system—at the N-1 versus the N-2 position—profoundly influences the molecule's electronic structure, stability, and three-dimensional arrangement in the crystalline lattice. nih.govillinoisstate.edu

Spectroscopic and theoretical studies have consistently shown that in the gas phase, 2H-1,2,3-triazole is more stable than the 1H-tautomer. nih.gov This intrinsic stability difference is reflected in the solid-state structures of their derivatives.

Key Structural Differences:

Symmetry: N-2 substituted benzotriazoles, such as 2-(2H-benzotriazol-2-yl) derivatives, often exhibit a higher degree of molecular symmetry (approaching C2v) compared to the less symmetric N-1 isomers (Cs symmetry). nih.gov This is because the substituent at the N-2 position lies on the C2 axis of the benzotriazole ring.

Bonding: In N-1 substituted isomers, there is a more pronounced single and double bond character within the triazole ring, leading to variations in N-N bond lengths. Conversely, in N-2 isomers, the two N-N bonds are more equivalent in length. nih.gov

Intermolecular Interactions: The position of the nitrogen atoms available for hydrogen bonding differs between the two isomers. In N-1 isomers, the N-3 atom is a potential hydrogen bond acceptor, whereas in N-2 isomers, both N-1 and N-3 are available. This can lead to different hydrogen bonding networks and crystal packing motifs. mdpi.com

A comparative table summarizing the expected crystallographic distinctions is provided below.

| Feature | N-1 Isomer (e.g., 2-(1H-benzotriazol-1-yl)propionic acid) | N-2 Isomer (e.g., 2-(2H-benzotriazol-2-yl)propionic acid) |

| Symmetry | Lower (Cs) | Higher (approaching C2v) |

| N-N Bond Lengths | Distinctly different | More equivalent |

| H-Bond Acceptors | Primarily N-3 | N-1 and N-3 |

| Predicted Stability | Generally less stable in the gas phase | Generally more stable in the gas phase |

Coordination Chemistry of 2 Benzotriazol 2 Yl Propionic Acid and Analogues

Theoretical Approaches to Metal-Ligand Interactions

Computational Studies on Coordination Geometries and Bonding Nature

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the coordination behavior of benzotriazole-based ligands, including analogues of 2-Benzotriazol-2-yl-propionic acid. These theoretical studies provide profound insights into the probable coordination geometries, the distribution of electronic densities, and the nature of the bonding between the metal center and the ligand.

In the case of a Cu(II) complex with 2-(2H-benzotriazole-2-il) acetic acid and monoethanolamine, quantum chemical calculations were performed to support the experimental findings. sapub.org These studies confirmed that the carboxyl group of the acetic acid derivative and the nitrogen atoms of the benzotriazole (B28993) ring are key coordination sites. sapub.org The calculations also helped in understanding the stability of the formed complex, which was found to be consistent with the Irving-Williams series. sapub.org

A new polymorphic form of 2-(2H-benzotriazole-2-il) acetic acid was identified through these computational analyses, crystallizing in a monoclinic system. The carboxyl group in this form adopts a synplanar conformation. sapub.org The molecular structure is stabilized by intermolecular hydrogen bonds. sapub.org

For a related Cu(II) complex, [Cu(BTCK)2(MEA)2], crystallographic data and computational analysis revealed a distorted octahedral geometry. The benzotriazole ring system is essentially planar, while the carboxyl group is nearly perpendicular to this plane. sapub.org The coordination involves both the heterocyclic ligand and the additional monoethanolamine ligand, which acts as a bidentate N, O-donor, forming a five-membered chelate ring. sapub.org

The following tables summarize key computational and crystallographic data for analogues of this compound, illustrating the typical coordination environments and structural parameters.

Table 1: Selected Crystallographic Data for [Cu(BTCK)2(MEA)2]

| Parameter | Value |

| Empirical Formula | C8H7N3O2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | 8 |

| Data sourced from a study on 2-(2H-benzotriazole-2-il) acetic acid complexes. sapub.org |

Table 2: Selected Bond Distances and Angles for [Cu(BTCK)2(MEA)2]

| Bond/Angle | Value |

| Cu-O3 bond length (Å) | 2.492 (2) |

| O3-C10-C9-N4 torsion angle (°) | 60.3 (3) |

| Carboxyl group deviation from benzotriazole plane (°) | 88.0 (2) |

| This data highlights the distorted geometry around the Cu(II) center, characteristic of the Jahn-Teller effect. sapub.org |

Computational studies on other benzotriazole derivatives, such as those involving 1,3-bis(benzotriazol-1-yl)-propan-2-ol, have also been conducted to determine the most stable conformers of the resulting Co(II) and Cu(II) complexes through Energy Decomposition Analysis. nih.gov Such analyses are vital for predicting the most probable structure of the complex in different environments. nih.gov

Predicting and confirming coordination geometries, which are often distorted octahedral or trigonal bipyramidal. researchgate.netresearchgate.net

Understanding the role of different functional groups (carboxyl and triazole nitrogens) in metal coordination. sapub.org

Analyzing the electronic structure and stability of the complexes. nih.gov

Elucidating the nature of intermolecular forces, such as hydrogen bonding, that stabilize the crystal structures. sapub.org

These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the coordination chemistry of this class of ligands.

Applications in Medicinal Chemistry and Life Sciences

Role as Synthetic Intermediates and Precursors in Pharmaceutical Synthesis

The benzotriazole (B28993) moiety, characterized by its fused benzene (B151609) and triazole rings, is a privileged structure in drug discovery, and 2-Benzotriazol-2-yl-propionic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of bioactive molecules.

Building Blocks for the Development of Bioactive Molecules

This compound and its regioisomer, 2-Benzotriazol-1-yl-propionic acid, are recognized as valuable building blocks for creating more complex molecules with therapeutic potential. The presence of the carboxylic acid group provides a reactive handle for various chemical transformations, allowing for the facile introduction of the benzotriazole pharmacophore into larger molecular frameworks. This is particularly evident in the synthesis of novel amino acids and peptide mimics. For instance, α-amino acids incorporating benzotriazole side chains have been synthesized, demonstrating the utility of such compounds as components for constructing biologically active peptides and other complex architectures.

Furthermore, the core structure of benzotriazole-propionic acid has been elaborated to produce derivatives with a broad spectrum of pharmacological activities. These include compounds with potential antimicrobial, anti-inflammatory, and analgesic properties. The synthesis of these derivatives often involves the modification of the propionic acid side chain or substitutions on the benzene ring of the benzotriazole core, highlighting the versatility of the parent compound as a scaffold for combinatorial chemistry and drug discovery efforts.

Structure-Activity Relationship (SAR) Studies for Biological Functionalities

The biological activity of molecules derived from this compound is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore crucial in understanding how chemical modifications influence their therapeutic efficacy.

Impact of Structural Modifications on Biological Potency

Systematic structural modifications of the this compound scaffold have been shown to have a profound impact on the biological potency of the resulting derivatives. Key areas of modification include the propionic acid side chain, the benzotriazole ring system, and the addition of various substituents.

For instance, in a series of benzotriazole derivatives, alterations to the N-alkyl chain of the benzotriazole ring have been shown to influence activity. The introduction of unsaturation into the alkyl chain can maintain biological activity, whereas shortening the chain can lead to a loss of activity sci-hub.se.

In the context of aryl propionic acid derivatives, which share structural similarities, modifications to the aryl group and the propionic acid chain are known to affect their anti-inflammatory and analgesic properties. For example, the introduction of specific substituents on the phenyl ring can modulate the inhibitory activity against enzymes like cyclooxygenases (COX).

The following table summarizes the impact of structural modifications on the biological activity of benzotriazole-related compounds based on available research.

| Structural Modification | Impact on Biological Activity | Reference Compound Class |

| Introduction of unsaturation in N-alkyl chain | Maintained activity | Benzotriazole derivatives |

| Shortening of N-alkyl chain | Loss of activity | Benzotriazole derivatives |

| Substitution on the aryl moiety | Modulation of enzyme inhibitory activity | Aryl propionic acid derivatives |

Regioisomeric Effects on Biological Activity Profiles

A fascinating aspect of benzotriazole chemistry is the existence of regioisomers, primarily the N-1 and N-2 substituted derivatives. The position of the substituent on the triazole ring can significantly alter the molecule's shape, electronic properties, and, consequently, its biological activity profile.

Studies on (benzotriazol-1/2-yl)propionic acid derivatives have revealed distinct pharmacological profiles for the two regioisomers sci-hub.se. For example, in the evaluation of their antinociceptive and anti-inflammatory activities, differences in potency and efficacy have been observed between the 1-yl and 2-yl isomers. This underscores the critical importance of controlling the regioselectivity during the synthesis of benzotriazole-based drug candidates to achieve the desired therapeutic effect. The differential biological activities are often attributed to the distinct spatial arrangement of the propionic acid side chain relative to the benzotriazole ring, which in turn affects how the molecule interacts with its biological target.

Mechanistic Insights into Biological Interactions

Understanding how derivatives of this compound interact with biological targets at a molecular level is fundamental to rational drug design.

Ligand Binding to Biological Targets (e.g., Enzymes, Receptors)

While specific ligand binding studies for this compound itself are not extensively documented in publicly available literature, research on structurally related benzotriazole derivatives provides valuable insights into their potential mechanisms of action. Benzotriazole-containing compounds have been shown to interact with a variety of biological targets, including enzymes and receptors.

For example, benzotriazole derivatives have been investigated as inhibitors of enzymes such as proteases sci-hub.se. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the benzene ring can engage in hydrophobic or π-stacking interactions within the active site of an enzyme. The propionic acid moiety can provide an additional point of interaction, often through ionic or hydrogen bonding with key amino acid residues.

In the context of anti-inflammatory activity, derivatives of aryl propionic acids are known to inhibit cyclooxygenase (COX) enzymes. The carboxylic acid group is typically crucial for binding to the active site of these enzymes. It is plausible that this compound derivatives could exhibit similar inhibitory mechanisms, with the benzotriazole portion of the molecule occupying a hydrophobic pocket within the enzyme.

The table below outlines potential interactions based on the structural features of this compound and known interactions of related compounds.

| Structural Feature | Potential Biological Interaction | Target Class |

| Benzotriazole Ring | Hydrophobic interactions, π-stacking, hydrogen bonding | Enzymes, Receptors |

| Propionic Acid Moiety | Ionic interactions, hydrogen bonding | Enzyme active sites |

Mechanisms of Inhibition for Specific Biomolecules (e.g., CYP51, Tubulin)

The benzotriazole moiety, a core component of this compound, is instrumental in the inhibition of key biomolecules, notably Cytochrome P450 51 (CYP51) and tubulin.

CYP51 Inhibition: Azole compounds are a major class of antifungal agents that function by targeting CYP51, a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov The mechanism of inhibition involves the azole ring's nitrogen atom binding to the heme iron atom within the active site of CYP51. nih.govresearchgate.net This interaction prevents the natural substrate, lanosterol, from accessing the enzyme, thereby blocking the 14α-demethylation step in the ergosterol pathway. nih.gov The depletion of ergosterol and the concurrent buildup of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth. nih.gov Benzotriazole derivatives, as part of the broader azole family, are synthesized and evaluated as CYP51 inhibitors, with molecular docking studies confirming their placement within the enzyme's active site. nih.gov

Tubulin Inhibition: The benzotriazole structure is also a key pharmacophore in the development of anticancer agents that target tubulin. nih.goveurekaselect.com Tubulin is the protein subunit that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division (mitosis), structure, and intracellular transport. nih.govmdpi.com Benzotriazole-containing compounds often act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. eurekaselect.comresearchgate.net This binding destabilizes microtubule dynamics, preventing the formation of the mitotic spindle. nih.gov The disruption of the spindle apparatus arrests the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in cancer cells. eurekaselect.comresearchgate.net The development of benzotriazole-substituted quinazolines, for example, has yielded compounds that display potent antiproliferative activity through this mechanism. eurekaselect.comresearchgate.net

Bioisosteric Applications in Rational Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of modern drug design. The triazole ring system, including benzotriazole, is frequently employed as a bioisostere due to its unique characteristics. nih.govrsc.org

Triazoles possess a stable, π-electron-deficient aromatic system, a significant dipole moment, and hydrogen bond accepting capabilities. nih.gov These features allow them to effectively mimic other functional groups, such as amide bonds, esters, carboxylic acids, and other heterocyclic rings. nih.govresearchgate.net A key advantage of using a triazole as an amide bioisostere is its superior metabolic stability, as it is resistant to the enzymatic degradation that readily cleaves amide bonds. nih.govnih.gov

Strategic Replacement of Triazole Systems with Benzotriazole Moiety

In drug design, the strategic replacement of a triazole ring with a benzotriazole moiety is a recognized approach to modulate a compound's biological profile. nih.gov This bioisosteric substitution can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. For instance, in the design of antifungal agents modeled after fluconazole, replacing a triazole system with a benzotriazole ring is a strategy used to evaluate the effects of this structural change on antimycotic activity. nih.gov This substitution can alter how the molecule fits into the active site of its target, such as CYP51, potentially leading to differences in antifungal potency between regioisomers. nih.gov The fusion of the benzene ring imparts greater lipophilicity and a larger surface area compared to a simple triazole, which can lead to enhanced interactions with the target protein.

Applications in Biological Imaging

Beyond therapeutic applications, the benzotriazole scaffold is valuable in the development of tools for biological imaging. Its chemical and photophysical properties make it an excellent core for creating fluorescent probes and labels.

Development of Fluorescent Probes and Labels

Fluorescent unnatural α-amino acids are powerful tools for investigating biological structures and processes at the molecular level. nih.gov Benzotriazole-derived α-amino acids, which are structurally analogous to this compound, have been synthesized to serve as fluorescent probes. nih.govacs.org These probes can be designed to mimic natural amino acids like tryptophan and can be incorporated into peptides and proteins to study protein conformational changes, peptide-membrane interactions, and other cellular functions. nih.gov

The synthesis often involves a multi-step process, including nucleophilic aromatic substitution, diazotization and cyclization to form the benzotriazole ring, and subsequent functionalization, such as through Suzuki–Miyaura cross-coupling reactions, to expand structural diversity and tune the fluorescent properties. acs.org

Analysis of Photophysical Properties for Imaging Applications

The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, quantum yield (a measure of fluorescence efficiency), and Stokes shift (the difference between the absorption and emission maxima). For benzotriazole-derived probes, these properties are carefully analyzed. acs.org

Derivatives with extended conjugation, often achieved by adding electron-rich aryl substituents, can exhibit strong fluorescence in the visible spectrum with large Stokes shifts. acs.org A large Stokes shift is highly desirable in imaging as it minimizes self-quenching and simplifies the detection of emitted light without interference from the excitation source. The environment-sensitive nature of some benzotriazole probes is another key feature; they can exhibit solvatochromism, where their emission wavelength shifts depending on the polarity of the solvent. acs.org This property can be exploited to probe the local environment within a cell or protein. For example, a study of a p-methoxyphenyl-substituted benzotriazole amino acid showed a bathochromic (red) shift in more polar solvents, indicating its potential for reporting on its molecular surroundings. acs.org

Applications in Materials Science

Utilization as UV Absorbers and Light Stabilizers in Polymeric Formulations

Benzotriazole-based compounds are widely incorporated into plastics, coatings, and other polymeric materials to prevent degradation caused by exposure to sunlight and other UV sources. This degradation can manifest as discoloration, loss of gloss, and a decline in mechanical properties such as strength and flexibility.

While specific performance data for 2-Benzotriazol-2-yl-propionic acid is not available, the general class of benzotriazole (B28993) UV absorbers is known for its efficacy in a wide range of polymers.

Table 1: General Applications of Benzotriazole UV Absorbers in Polymeric Formulations

| Polymer Type | Typical Application |

|---|---|

| Polyolefins (PE, PP) | Outdoor furniture, automotive parts, agricultural films |

| Polyvinyl Chloride (PVC) | Window profiles, siding, flooring |

| Polystyrene (PS) | Electronic housings, packaging |

| Polycarbonates (PC) | Glazing, automotive headlamps |

| Polyesters (PET) | Packaging, films |

The primary mechanism by which benzotriazole UV absorbers protect materials is through the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy. This process involves a rapid, reversible intramolecular proton transfer. Upon absorbing a UV photon, the molecule undergoes a tautomeric shift, transitioning to an excited state. It then quickly relaxes back to its ground state, releasing the energy as heat, thus preventing the high-energy UV radiation from breaking the chemical bonds within the polymer matrix.

This cyclical process can be repeated numerous times without significant degradation of the UV absorber itself, providing long-lasting protection to the host material.

Integration into Novel Polymer Systems and Coordination Polymers

The functional groups on benzotriazole derivatives can be modified to allow for their covalent bonding into polymer backbones. This creates "polymer-bound" or "reactive" UV stabilizers, which offer the significant advantage of permanence, preventing migration or leaching of the stabilizer from the material over time. The propionic acid group in this compound, with its carboxylic acid functionality, presents a potential reactive site for such integration into polyester (B1180765) or polyamide chains, for example. However, specific studies detailing the synthesis and performance of polymers incorporating this compound are not readily found.

Furthermore, the nitrogen atoms of the benzotriazole ring and the oxygen atoms of the carboxyl group could potentially act as ligands for the formation of coordination polymers. These materials, which consist of metal ions linked by organic ligands, are of interest for their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing. Again, the scientific literature lacks specific examples of coordination polymers synthesized using this compound as a ligand.

Role in Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. They function by forming a stable, passive film on the metal surface. This protective layer, often a complex of the benzotriazole molecule and the metal ions, acts as a barrier, preventing the corrosive species in the environment from reaching the metal surface.

The propionic acid moiety of this compound could potentially enhance its solubility in certain formulations and influence the structure and adherence of the protective film on metal surfaces. However, specific research data on the corrosion inhibition efficiency and mechanism of this compound on various metals is not available.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Environmental and Green Chemistry Perspectives

Development of Environmentally Benign Synthetic Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For benzotriazole (B28993) derivatives, this often focuses on improving the efficiency of the synthesis and minimizing waste streams.

Minimization of Solvent Usage and Waste Generation in Production

Traditional synthesis of benzotriazole UV absorbers, a class of compounds to which 2-Benzotriazol-2-yl-propionic acid is related, can involve multi-step processes with significant solvent use and the production of hazardous by-products. However, advancements in chemical synthesis have led to more environmentally acceptable methods.

One key development is the use of "one-pot" processes. nih.govgoogle.com These processes combine multiple reaction steps in a single reactor, which can significantly reduce the need for isolating intermediates and the associated solvent usage for purification at each stage. Such a process for benzotriazole UV absorbers has been described, emphasizing its efficiency and environmental benefits. nih.govgoogle.com Key features of these greener synthetic routes include:

Use of Environmentally Friendly Solvents: The process can be carried out in less harmful solvents, such as water and hydrocarbons, reducing the reliance on more toxic and volatile organic compounds. nih.gov

Reduced Acid Requirement: The amount of corrosive mineral acid needed for reactions like diazotization is minimized, which in turn decreases waste handling issues and the formation of hazardous by-products. nih.gov

Enhanced Safety: By not isolating the diazonium salt intermediate, which can be unstable, the safety profile of the manufacturing process is improved. nih.gov

A plausible greener synthesis for this compound would likely adapt this one-pot approach. The synthesis of benzotriazoles typically involves the diazotization of an o-nitroaniline followed by cyclization. google.com For 2-substituted benzotriazoles, a common route involves the reaction of o-phenylenediamine (B120857) with nitrous acid. youtube.com To produce this compound, a potential starting material could be a derivative of o-phenylenediamine that incorporates the propionic acid moiety.

The reuse of waste from related chemical production processes is another avenue for green chemistry. For instance, refined residue from the production of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), which is a hazardous waste, has been successfully used as a raw material to synthesize scale-inhibiting copolymers. This demonstrates a circular economy approach that could potentially be adapted for by-products from the synthesis of other specialty chemicals.

Environmental Fate and Degradation Pathways (General Chemical Behavior)

Benzotriazoles are recognized as emerging environmental contaminants due to their widespread use and detection in various environmental compartments, including water supplies. mdpi.comresearchgate.net They are generally characterized by their high stability and resistance to degradation. researchgate.net

Studies on various benzotriazole derivatives indicate that they are often only partially removed in conventional wastewater treatment plants. nih.govnih.gov The environmental persistence is attributed to the stability of the benzotriazole ring structure to both biological and chemical degradation processes. nih.gov

The degradation of benzotriazoles that does occur can proceed through several pathways, primarily driven by microbial activity and photodegradation.

Biodegradation: Aerobic biodegradation in activated sludge has been shown to be a key transformation pathway for some benzotriazoles. nih.gov The primary reactions involve:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring is a common initial step in the biodegradation of benzotriazoles. For example, 1H-benzotriazole is transformed into 4- and 5-hydroxy-1H-benzotriazole. nih.gov

Alkylation and Oxidation: Side chains on the benzotriazole molecule can be modified through alkylation and oxidation. For instance, 5-methyl-1H-benzotriazole can be oxidized to form 1H-benzotriazole-5-carboxylic acid. nih.gov

It is important to note that biodegradation is often a co-metabolic process, meaning it occurs when microorganisms are degrading other organic matter. nih.gov The efficiency of biodegradation can vary significantly depending on the specific benzotriazole derivative and the conditions in the wastewater treatment system. nih.gov

Photodegradation: Photochemical degradation, driven by UV radiation from sunlight, is another potential degradation pathway for benzotriazoles in the aquatic environment. nih.gov However, many benzotriazoles are designed as UV stabilizers and are thus inherently resistant to direct photolysis. nih.gov

When photodegradation does occur, it can lead to the formation of various transformation products. For example, the UV irradiation of benzotriazole can result in the formation of aniline (B41778) and phenazine (B1670421). nih.gov Advanced oxidation processes, such as using UV in combination with peracetic acid (UV/PAA), have been shown to efficiently degrade benzotriazoles through the action of hydroxyl radicals. rsc.org These processes can lead to hydroxylation and the opening of both the triazole and benzene (B151609) rings. rsc.org

The table below summarizes the common degradation pathways and products for benzotriazole compounds, which can be extrapolated to predict the likely behavior of this compound.

| Degradation Pathway | Description | Potential Transformation Products |

| Biodegradation | ||

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. nih.gov | Hydroxylated benzotriazole derivatives. nih.gov |

| Side-chain Oxidation | Oxidation of alkyl groups attached to the molecule. nih.gov | Carboxylic acid derivatives of benzotriazole. nih.gov |

| Photodegradation | ||

| Direct Photolysis | Degradation by direct absorption of UV light. Often slow for UV-stabilizing benzotriazoles. nih.gov | Aniline, phenazine (from parent benzotriazole). nih.gov |

| Indirect Photolysis | Degradation initiated by reactive species like hydroxyl radicals. rsc.org | Hydroxylated derivatives, ring-opened products. rsc.org |

Given its structure, this compound would likely undergo similar degradation processes. The propionic acid side chain could be susceptible to oxidation, and the aromatic rings could undergo hydroxylation. However, without specific studies, the exact degradation products and rates remain speculative. The persistence of the benzotriazole core structure is a key characteristic of this class of compounds and is a primary consideration in its environmental assessment. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzotriazol-2-yl-propionic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with propionic acid precursors via amidation or esterification. For example, using carbodiimide coupling agents (e.g., EDC/DMAP) under inert conditions (N₂ atmosphere) can minimize side reactions. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and purified via recrystallization (ethanol/water) . Optimize pH (6–7) and temperature (0–5°C) to suppress hydrolysis of intermediates.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm benzotriazole proton signals (δ 7.5–8.5 ppm) and propionic acid chain integration.

- XRD : Single-crystal X-ray diffraction (SHELX refinement ) resolves bond angles and confirms benzotriazole-propionic acid linkage. Pre-crystallize from acetonitrile.

- FT-IR : Validate carbonyl (C=O) stretch at ~1700 cm⁻¹ and benzotriazole C-N vibrations at 1450–1550 cm⁻¹ .

Q. What are the stability considerations for storing this compound, and how can degradation products be identified?

- Methodological Answer : Store under argon at –20°C to prevent moisture absorption and oxidative degradation. Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Degradation products (e.g., hydrolyzed benzotriazole or propionic acid) can be identified via LC-MS (ESI⁻ mode) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems or supramolecular assemblies?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to map electron density on benzotriazole’s N-atoms, predicting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity with biological targets (e.g., enzymes). For supramolecular studies, simulate π-π stacking interactions using MD simulations (GROMACS) .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies may arise from impurities or solvent polarity. Conduct systematic solubility tests (shake-flask method) in DMSO, THF, and aqueous buffers (pH 4–9). Validate via UV-Vis spectroscopy (λmax ~270 nm) and correlate with Hansen solubility parameters. Cross-check with DSC to detect polymorphic forms affecting solubility .

Q. What experimental strategies can validate the proposed mechanism of this compound as a corrosion inhibitor in metal alloys?

- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and polarization curves in simulated corrosive media (e.g., 3.5% NaCl). Compare inhibition efficiency (%) with benzotriazole controls. Surface analysis via SEM-EDS confirms adsorption on metal surfaces. Computational MD simulations model inhibitor-metal interactions .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water (15 mins) and seek medical attention . For spills, neutralize with sodium bicarbonate and dispose as hazardous waste (EPA guidelines).

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control via ¹H NMR purity checks (>95%) and HPLC area normalization. Use statistical tools (e.g., ANOVA) to compare yields across batches. Optimize stirring rate and reagent addition time to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.